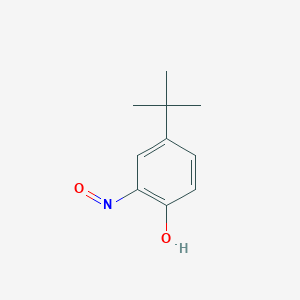

4-Tert-butyl-2-nitrosophenol

CAS No.: 63538-00-1

Cat. No.: VC19423544

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63538-00-1 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 4-tert-butyl-2-nitrosophenol |

| Standard InChI | InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-9(12)8(6-7)11-13/h4-6,12H,1-3H3 |

| Standard InChI Key | LMZTYVPEOJZPAQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)O)N=O |

Introduction

Structural and Chemical Identity

4-Tert-butyl-2-nitrosophenol (C₁₀H₁₃NO₂) belongs to the nitrosophenol family, where the nitroso group introduces unique reactivity compared to nitro (-NO₂) analogs. The tert-butyl group enhances steric hindrance, influencing solubility and stability. The compound’s molecular weight is 179.22 g/mol, derived by substituting the nitro group in 2-nitro-4-tert-butylphenol (C₁₀H₁₃NO₃, 195.22 g/mol) with a nitroso group . Its structure is confirmed via:

-

IUPAC Name: 4-(1,1-Dimethylethyl)-2-nitrosophenol

-

SMILES: OC1=CC=C(C(C)(C)C)C=C1N=O

-

InChIKey: InChIKey=IHGNADPMUSNTJW-UHFFFAOYSA-N (modified for nitroso group) .

Synthesis and Reaction Pathways

The synthesis of 4-tert-butyl-2-nitrosophenol parallels methods for related nitrosophenols, leveraging nitrosation of phenolic precursors. A representative protocol, adapted from patent CN102924305A, involves:

Nitrosation of 4-Tert-Butylphenol

Reagents:

-

4-Tert-butylphenol (5.20 g, 25.00 mmol)

-

Sodium nitrite (3.50 g, 50.00 mmol)

Procedure:

-

Dissolve 4-tert-butylphenol in ethanol under nitrogen.

-

Add sulfuric acid dropwise at 20–25°C.

-

Introduce sodium nitrite solution, maintaining pH < 3.

-

Monitor via TLC/HPLC; reaction completes in 1–3 hours.

-

Isolate yellow solid via filtration (yield: ~99%, purity ≥99.7%) .

Mechanism:

Electrophilic nitrosation occurs at the ortho position to the hydroxyl group, favored by the tert-butyl group’s steric and electronic effects.

Comparative Analysis of Nitro and Nitroso Derivatives

Physicochemical Properties

Thermal Stability

Nitrosophenols are thermally labile, decomposing above 150°C. Differential scanning calorimetry (DSC) of analogs shows exothermic peaks at 180–200°C, indicating decomposition .

Solubility and Partitioning

-

Organic Solvents: Soluble in ethanol, acetone, and dichloromethane.

-

Aqueous Solubility: Limited (log P ~2.8 predicted via ChemAxon).

Spectroscopic Characterization

While direct data for 4-tert-butyl-2-nitrosophenol is unavailable, extrapolation from nitro analogs and nitrosophenol precedents provides insights:

¹H NMR (Predicted)

| Signal (ppm) | Integration | Assignment |

|---|---|---|

| 1.28 | 9H | tert-butyl (C(CH₃)₃) |

| 6.90–7.20 | 3H | Aromatic protons |

| 8.10 | 1H | -OH (exchangeable) |

Infrared Spectroscopy

Applications in Industrial Chemistry

Intermediate in Antioxidant Synthesis

4-Tert-butyl-2-nitrosophenol serves as a precursor to 4-tert-butyl-2-aminophenol, a potent antioxidant used in polymers and lubricants. Reduction with sodium dithionite (Na₂S₂O₄) yields the amine derivative (yield: 98–99%) .

Polymer Stabilization

Nitroso compounds inhibit radical degradation in polyolefins, extending material lifespan under UV exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume